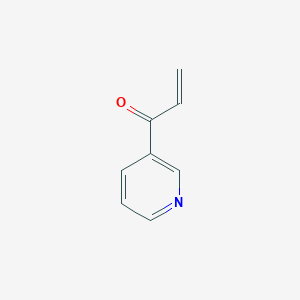

1-(Pyridin-3-yl)prop-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-3-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-8(10)7-4-3-5-9-6-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOIMVISSYISIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

The synthesis of 1-(pyridin-3-yl)prop-2-en-1-one and its derivatives is most commonly achieved through a Claisen-Schmidt condensation reaction. iucr.orgnih.govsioc-journal.cnvulcanchem.com This method involves the base-catalyzed reaction of a substituted pyridine (B92270) carboxaldehyde with an appropriate ketone. For instance, the reaction of 3-acetylpyridine (B27631) with thiophene-2-carbaldehyde (B41791) in the presence of sodium hydroxide (B78521) yields (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one. nih.gov Similarly, derivatives can be synthesized by reacting 3-acetyl pyridine with various benzaldehydes. iucr.org

The structural characterization of these compounds relies on standard spectroscopic techniques.

| Spectroscopic Data for a this compound Derivative | |

| Technique | Observed Signals |

| Infrared (IR) Spectroscopy | C=O stretch (approx. 1658 cm⁻¹), C=C stretch (approx. 1596 cm⁻¹), C-N stretch (approx. 1011 cm⁻¹) iucr.org |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to the aromatic protons of the pyridine and other aryl rings, as well as the vinylic protons of the enone system. iucr.orgbrieflands.com |

| Mass Spectrometry (MS) | Provides the molecular weight of the compound, confirming its identity. brieflands.com |

Reactivity Profiles and Mechanistic Elucidation of 1 Pyridin 3 Yl Prop 2 En 1 One

Reactions of the α,β-Unsaturated Carbonyl System

The enone moiety is the primary site for a variety of addition reactions, owing to the electrophilic nature of the β-carbon and the carbonyl carbon.

The most prominent reaction of the α,β-unsaturated system in 1-(Pyridin-3-yl)prop-2-en-1-one is the nucleophilic conjugate addition, or Michael addition. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the propenone chain. libretexts.org The electron-withdrawing nature of the pyridyl-carbonyl group enhances the electrophilicity of the β-carbon, making it susceptible to attack by a wide range of soft nucleophiles. masterorganicchemistry.com

Common nucleophiles that undergo conjugate addition with α,β-unsaturated ketones include thiols, amines, and carbanions (such as enolates). wikipedia.orglibretexts.org For instance, the reaction with thiols, known as the thia-Michael addition, is a highly efficient method for forming carbon-sulfur bonds. srce.hr These reactions are often catalyzed by a base, which serves to deprotonate the thiol to the more nucleophilic thiolate. srce.hr Similarly, aza-Michael additions involve the conjugate addition of amines to form β-amino ketones. organic-chemistry.org These products are valuable intermediates in the synthesis of various nitrogen-containing compounds. buchler-gmbh.com

| Nucleophile | Reagent Example | Product Type |

| Thiol | Benzylmercaptan | β-Thioether ketone |

| Amine | Piperidine | β-Amino ketone |

| Enolate | Diethyl malonate | 1,5-Dicarbonyl compound |

This table presents representative examples of Michael addition reactions.

The reaction proceeds via the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, typically at the α-carbon, yields the final 1,4-adduct. The stability of the resulting product, where the carbonyl group is reformed, often drives the reaction thermodynamically. libretexts.org

The carbon-carbon double bond of the propenone system can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org In a typical Diels-Alder reaction, an electron-poor dienophile reacts with an electron-rich conjugated diene. organic-chemistry.org The electron-withdrawing pyridyl-carbonyl group of this compound activates the double bond, making it a suitable dienophile for reactions with electron-rich dienes. organic-chemistry.org

The reaction involves the concerted formation of two new sigma bonds, leading to a six-membered ring. wikipedia.org For example, reaction with a diene such as furan (B31954) could potentially lead to a bicyclic adduct under thermal conditions. The stereochemistry of the Diels-Alder reaction is highly predictable, with the endo product often being favored under kinetic control due to secondary orbital interactions. wikipedia.org While specific examples with this compound are not extensively documented in readily available literature, its reactivity can be inferred from the general principles of Diels-Alder reactions with similar α,β-unsaturated ketones.

| Diene Example | Expected Product |

| 2,3-Dimethyl-1,3-butadiene | Substituted cyclohexene (B86901) derivative |

| Cyclopentadiene | Bicyclic adduct (norbornene derivative) |

This table illustrates potential Diels-Alder reactions.

Transformations Involving the Pyridine (B92270) Nitrogen Atom

The nitrogen atom of the pyridine ring retains its basic and nucleophilic character, allowing for transformations at this position. Protonation of the pyridine nitrogen can occur in the presence of acids. tandfonline.com

Furthermore, the lone pair of electrons on the nitrogen atom can participate in reactions with electrophiles. For instance, N-alkylation can be achieved using alkyl halides, leading to the formation of pyridinium (B92312) salts. researchgate.net N-oxidation is another common transformation for pyridines, typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids, to yield the corresponding pyridine-N-oxide. organic-chemistry.org These N-oxides can exhibit altered reactivity and are useful intermediates in their own right.

| Reaction | Reagent Example | Product |

| N-Alkylation | Methyl iodide | N-methyl-3-(prop-2-enoyl)pyridinium iodide |

| N-Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | 1-(1-Oxidopyridin-3-yl)prop-2-en-1-one |

This table shows representative reactions at the pyridine nitrogen.

Electrophilic and Nucleophilic Reactions on the Pyridine Ring

The pyridine ring is generally considered to be electron-deficient and is therefore deactivated towards electrophilic aromatic substitution compared to benzene (B151609). organicchemistrytutor.commasterorganicchemistry.com The electron-withdrawing effect of the nitrogen atom, which is enhanced by the presence of the carbonyl group at the 3-position, makes electrophilic attack difficult. libretexts.org When such reactions do occur, they typically proceed at the positions meta to the nitrogen and ortho/para to the deactivating carbonyl group. However, harsh reaction conditions are often required, and yields can be low. libretexts.org

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2-, 4-, or 6-positions. nih.govstrath.ac.uk While the parent compound does not have a leaving group, derivatives could be synthesized to undergo such reactions. For instance, a halogenated derivative of this compound could react with nucleophiles to displace the halide.

Cascade Reactions and Annulations Leading to Fused Heterocycles

This compound is a versatile precursor for the synthesis of fused heterocyclic systems through cascade or annulation reactions. researchgate.net The presence of multiple reactive sites allows for the construction of complex molecular architectures in a single synthetic operation. For example, reaction with bifunctional nucleophiles can lead to the formation of new rings fused to the pyridine core. nih.govresearchgate.net

One such example is the reaction with hydrazine (B178648) or its derivatives, which can lead to the formation of pyrazoline rings. More elaborate cascade sequences can be envisioned where an initial Michael addition is followed by an intramolecular cyclization and condensation or dehydration, leading to fused pyridines and other heterocyclic structures. tandfonline.comrsc.org The specific outcome of these reactions is highly dependent on the nature of the reactants and the reaction conditions employed.

Stereoselective Transformations

The prochiral nature of the enone system and the carbonyl group in this compound allows for the application of stereoselective synthetic methods.

Asymmetric Michael Additions: The conjugate addition of nucleophiles can be rendered enantioselective by the use of chiral catalysts. buchler-gmbh.com For example, the aza-Michael addition of amines can be catalyzed by chiral organocatalysts, such as those derived from cinchona alkaloids, to produce β-amino ketones with high enantiomeric excess. beilstein-journals.org These chiral products are valuable building blocks for the synthesis of optically active pharmaceuticals and other biologically active molecules.

Stereoselective Reduction: The ketone moiety can be reduced to a secondary alcohol, creating a new stereocenter. bham.ac.uk The use of chiral reducing agents or catalysts can control the stereochemical outcome of this reduction. google.com For instance, enzymatic reductions using oxidoreductases or catalytic asymmetric hydrogenation can provide access to either enantiomer of the corresponding alcohol, 1-(pyridin-3-yl)prop-2-en-1-ol, with high stereoselectivity. nih.govmdpi.com

| Transformation | Chiral Influence | Product Type |

| Asymmetric Michael Addition | Chiral catalyst (e.g., cinchona alkaloid derivative) | Enantioenriched β-substituted ketone |

| Stereoselective Ketone Reduction | Chiral reducing agent (e.g., CBS reagent) or enzyme | Enantioenriched allylic alcohol |

This table summarizes potential stereoselective transformations.

Investigation of Reaction Mechanisms and Intermediates

The reactivity of this compound, a chalcone (B49325) derivative, is primarily dictated by the α,β-unsaturated ketone moiety. This functional group provides two principal electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon. The specific reaction pathway is influenced by the nature of the nucleophile and the reaction conditions. Mechanistic studies often focus on understanding the regioselectivity of these attacks and characterizing the transient species formed during the reaction.

Detailed Research Findings

Research into the reaction mechanisms of this compound and its analogues has largely centered on their use as versatile intermediates in the synthesis of heterocyclic compounds. Cyclocondensation reactions are particularly prominent, where the enone system reacts with binucleophiles to form new ring systems.

One of the most studied mechanisms is the formation of pyrimidine (B1678525) derivatives. The reaction of a this compound derivative with a guanidino-containing compound serves as a key example. For instance, the synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives involves the reaction of an enaminone precursor, 3-(dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one, with ethyl 5-guanidino-1H-indole-2-carboxylate. tandfonline.comnih.gov This reaction proceeds in the presence of a base like sodium hydroxide (B78521) in refluxing ethanol. tandfonline.comnih.gov The generally accepted mechanism for such reactions involves an initial Michael addition of the nucleophilic nitrogen from the guanidine (B92328) group to the β-carbon of the enone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

In a related study, the cyclocondensation of (2E)-3-(6-methoxynaphthalen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one with guanidine was investigated, leading to the formation of a (4RS)-2-amino-4-(6-methoxynaphthalen-2-yl)-6-(pyridin-3-yl)-3,4-dihydropyrimidine monohydrate. researchgate.net The isolation of this dihydropyrimidine (B8664642) product provides significant insight into the reaction mechanism, confirming it as a stable intermediate in the pathway to the fully aromatized pyrimidine. researchgate.net The structure of this intermediate shows a shallow boat conformation for the dihydropyrimidine ring. researchgate.net

Computational studies using Density Functional Theory (DFT) on related imidazo[1,2-a]pyridinyl-chalcone series help predict reactive sites. scirp.org Such analyses identify the specific carbon atoms most susceptible to electrophilic and nucleophilic attacks, corroborating the mechanistic pathways proposed from experimental results. scirp.org For example, in one study, the carbon atoms C5 and C14 of the chalcone skeleton were predicted to be the primary sites for electrophilic and nucleophilic interactions, respectively. scirp.org This theoretical approach is crucial for understanding the local reactivity and for designing synthetic strategies. scirp.org

The stereochemistry of the enone bridge, typically a trans or E configuration, is an important factor in its reactivity, influencing the approach of reagents. researchgate.netiucr.org X-ray crystallography studies on derivatives like (E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one confirm that the prop-2-en-1-one bridge is nearly planar, which facilitates interactions with other reactants. researchgate.net

The table below summarizes a key cyclocondensation reaction involving a precursor to the title compound.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Ref |

| Ethyl 5-guanidino-1H-indole-2-carboxylate | 3-(Dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one | NaOH, Ethanol, Reflux (72h) | Ethyl 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxylate | tandfonline.comnih.gov |

Reaction Intermediates

The elucidation of reaction mechanisms is heavily reliant on the detection and characterization of intermediates. In the synthesis of heterocyclic compounds from this compound, several key intermediates have been identified or proposed.

| Intermediate | Parent Reaction | Mechanistic Role | Stability | Ref |

| Dihydropyrimidine derivative | Cyclocondensation with guanidine | Product of cyclization prior to aromatization (dehydrogenation/dehydration) | Stable, isolated, and characterized | researchgate.net |

| Michael Adduct | Cyclocondensation reactions | Initial product of nucleophilic attack at the β-carbon of the enone | Generally transient | - |

| Magnesium Alkoxide Complex | Grignard Reactions | Forms after nucleophilic attack of the Grignard reagent on the carbonyl carbon; hydrolyzes to an alcohol | Transient |

The isolation of the dihydropyrimidine intermediate is particularly significant as it confirms the stepwise nature of the cyclocondensation reaction. researchgate.net In other reactions, such as those involving Grignard reagents, intermediates like the magnesium alkoxide complex are typically transient and are hydrolyzed during the reaction workup to yield the final alcohol product.

Advanced Spectroscopic Characterization of 1 Pyridin 3 Yl Prop 2 En 1 One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 1-(Pyridin-3-yl)prop-2-en-1-one, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For derivatives of this compound, characteristic signals are observed for the pyridyl, vinyl, and any substituent protons. brieflands.commdpi.com For instance, in (E)-3-(3-bromophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, the pyridyl protons appear at chemical shifts (δ) of 9.24, 8.82, and 8.29 ppm, while the vinyl protons are observed at 7.76 and 7.49-7.46 ppm. mdpi.com The coupling constant (J) between the vinyl protons is a key indicator of the stereochemistry about the double bond, with typical values of 12-16 Hz confirming a trans (E) configuration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. In a derivative like (E)-3-(3-bromophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, the carbonyl carbon of the enone system gives a characteristic signal around 188.7 ppm. mdpi.com The carbons of the pyridine (B92270) ring and the substituted phenyl ring appear in the aromatic region of the spectrum. mdpi.com For example, in 4-[3-(pyridin-3-yl)prop-2-enoyl]phenyl 4-dodecyloxybenzoate, the olefinic, aromatic, and ester carbons are observed between δ 114.50 and 164.48 ppm, with the keto-carbonyl carbon at 188.74 ppm. mdpi.comlp.edu.ua

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule. researchgate.net COSY spectra reveal proton-proton couplings, allowing for the identification of adjacent protons, such as those in the pyridine ring and the vinyl group. researchgate.net HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for linking the different fragments of the molecule, for example, connecting the vinyl protons to the carbonyl carbon and the pyridyl ring. researchgate.net

Table 1: Representative NMR Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| (E)-1-(3,4-dichlorophenyl)-3-(pyridin-3-yl)prop-2-en-1-one mdpi.com | 9.04, 8.62–8.41, 8.11, 7.82, 7.54 | 181.7, 151.3, 150.6, 148.5, 141.7, 137.4, 135.4, 131.2, 130.5, 130.3, 128.6, 123.9, 123.2 |

| (E)-3-(pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one mdpi.com | 8.86, 8.62, 7.93, 7.78, 7.53, 7.35, 7.24, 3.93 | 188.5, 153.2, 151.1, 149.9, 142.9, 140.8, 134.7, 133.0, 130.7, 123.8, 123.6, 106.2, 56.4 |

| (E)-3-(3-bromophenyl)-1-(pyridin-3-yl)prop-2-en-1-one mdpi.com | 9.24, 8.82, 8.29, 7.81, 7.76, 7.57, 7.49–7.46, 7.32 | 188.7, 153.4, 149.8, 144.1, 136.6, 135.9, 133.7, 133.2, 131.1, 130.6, 127.3, 123.7, 123.2, 122.5 |

Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound and its derivatives shows characteristic absorption bands corresponding to the vibrations of its specific bonds. A strong absorption band is typically observed in the range of 1654-1690 cm⁻¹ which is attributed to the stretching vibration of the conjugated carbonyl group (C=O). brieflands.comacs.org The C=C stretching vibration of the enone system usually appears around 1595-1616 cm⁻¹. brieflands.com The aromatic C-H stretching vibrations of the pyridine ring are observed above 3000 cm⁻¹, while the C-N stretching vibrations within the pyridine ring are also identifiable. brieflands.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The symmetric stretching of the C=C double bond in the enone system often gives a strong Raman signal. researchgate.net The breathing modes of the pyridine ring are also typically Raman active.

Table 2: Key Vibrational Frequencies for this compound Derivatives

| Compound | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | Source |

|---|---|---|---|

| (E)-1-(2-Methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | 1654 | 1616 | brieflands.com |

| (E)-1-(4-Methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | 1660 | 1597 | brieflands.com |

| (E)-1-(3-Hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | 1664 | 1616 | brieflands.com |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment (UV-Vis, Fluorescence, Phosphorescence)

Electronic spectroscopy provides insights into the electronic transitions and photophysical properties of this compound.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is characterized by absorption bands corresponding to π-π* and n-π* electronic transitions. The extended conjugation of the enone system with the pyridine ring results in a maximum absorption wavelength (λmax) typically in the range of 220-260 nm. For some derivatives, such as 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, the excitation energy has been calculated to be around 326 nm (3.8 eV). researchgate.net

Fluorescence and Phosphorescence: While detailed fluorescence and phosphorescence data for the parent compound are not extensively reported, related chalcone (B49325) derivatives are known to exhibit fluorescence. mdpi.com The emission properties are influenced by the nature and position of substituents on the aromatic rings. The introduction of electron-donating or electron-withdrawing groups can tune the emission wavelength and quantum yield.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elucidating the fragmentation pattern of this compound, confirming its elemental composition.

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is commonly employed for the analysis of such compounds. brieflands.com The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of the compound. For example, in the ESI-MS spectrum of (E)-3-(3-bromophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, the [M+H]⁺ peak is observed at m/z 287.9, which corresponds to the calculated molecular weight of 286.9 g/mol for the neutral molecule. mdpi.com

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for chalcones involve cleavage of the bonds adjacent to the carbonyl group and within the enone system, leading to characteristic fragment ions that can be used to confirm the structure.

X-ray Crystallography for Precise Solid-State Structure and Crystal Packing Determination

For derivatives of this compound, the crystal structure analysis confirms the E configuration about the C=C double bond. iucr.orgiucr.org The molecule is often not perfectly planar, with a twist observed between the pyridine ring and the propenone unit. iucr.org For instance, in (E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one, the dihedral angle between the phenyl and pyridine rings is 29.38 (7)°. iucr.orgnih.gov The prop-2-en-1-one unit itself is nearly planar. iucr.orgnih.gov

Crystal packing is influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. In the case of (E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one, molecules are linked by N—H⋯N and N—H⋯O hydrogen bonds, and a π–π interaction with a centroid–centroid distance of 3.6946 (10) Å is also observed. iucr.orgnih.gov

Table 3: Crystallographic Data for a Derivative of this compound

| Parameter | (E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one iucr.orgnih.gov | (2E)-3-[4-(Benzyloxy)phenyl]-1-(pyridin-3-yl)prop-2-en-1-one iucr.org |

|---|---|---|

| Molecular Formula | C₁₄H₁₂N₂O | C₂₁H₁₇NO₂ |

| Molecular Weight | 224.26 | 315.36 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P b c a | P 2₁/c |

| a (Å) | 12.0046 (12) | 5.9845 (6) |

| b (Å) | 7.9329 (9) | 38.187 (4) |

| c (Å) | 22.925 (3) | 8.5412 (7) |

| β (°) | 90 | 123.372 (5) |

| V (ų) | 2183.2 (4) | 1630.1 (3) |

| Z | 8 | 4 |

Computational and Theoretical Investigations of 1 Pyridin 3 Yl Prop 2 En 1 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a primary tool for optimizing the molecular geometry of 1-(Pyridin-3-yl)prop-2-en-1-one and its derivatives. aip.orgresearchgate.net Calculations are often performed using the B3LYP functional with basis sets like 6-311++G(d,p), which includes polarization and diffuse functions for better accuracy. ripublication.comaip.org These theoretical calculations provide optimized structural parameters such as bond lengths and angles. While they generally align well with experimental data from X-ray crystallography, slight deviations can occur due to intermolecular interactions present in the solid state which are not accounted for in the gas-phase calculations of a single molecule. ripublication.com

For instance, in a related compound, (E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one, the molecule is slightly twisted, with a dihedral angle of 29.38 (7)° between the benzene (B151609) and pyridine (B92270) rings. researchgate.net The central prop-2-en-1-one bridge is nearly planar. researchgate.net Similarly, in (2E)-3-(6-methoxynaphthalen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one, the pyridine and naphthalene (B1677914) rings are twisted relative to the central enone bridge. researchgate.net The planarity and conformation of the molecule, including the trans configuration around the C=C double bond, are crucial for its electronic properties. researchgate.net

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (X-ray) |

|---|---|---|

| C=C Bond Length (Å) | 1.345 | 1.332 (2) |

| C=O Bond Length (Å) | 1.231 | 1.239 (2) |

| Dihedral Angle (Pyridine-Enone) (°) | 15.88 (6) | 16.30 (9) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic and optical properties of a molecule. researchgate.netresearchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. researchgate.netresearchgate.net A smaller gap suggests higher reactivity and is often associated with enhanced NLO properties.

For chalcone derivatives, the HOMO is typically localized on the more electron-rich part of the molecule, while the LUMO is distributed over the electron-acceptor region. researchgate.net In the case of 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, a donor-π-acceptor (D-π-A) system, the chlorine-substituted phenyl ring acts as the donor and the pyridine ring with the carbonyl group serves as the acceptor. ripublication.com This intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation is a key factor for large NLO responses. ripublication.com The HOMO-LUMO gap for this compound is calculated to be approximately 4 eV. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.5 |

| Energy Gap (ΔE) | 4.0 |

Theoretical Prediction of Spectroscopic Parameters

Computational methods are also employed to predict spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. aip.orgconicet.gov.ar These theoretical predictions generally show good correlation with experimental spectra. conicet.gov.ar

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies (FT-IR and Raman spectra). researchgate.netresearchgate.net The calculated wavenumbers are often scaled to correct for anharmonicity and the incomplete treatment of electron correlation. The potential energy distribution (PED) analysis helps in the precise assignment of vibrational modes. researchgate.net

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. researchgate.netresearchgate.net For 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, the calculated excitation energy is around 326 nm (3.8 eV). researchgate.net The transparency of these crystals in the visible region is a crucial property for NLO applications. aip.org

Elucidation of Nonlinear Optical (NLO) Properties

Chalcone derivatives are of great interest for their NLO properties, which arise from their D-π-A structure and non-centrosymmetric crystal packing. ripublication.com Key NLO parameters include:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

Hyperpolarizability (β and γ): These terms describe the nonlinear response of the molecule to the electric field. The first hyperpolarizability (β) is responsible for second-harmonic generation (SHG), while the second hyperpolarizability (γ) relates to third-harmonic generation (THG). ripublication.comacs.org

Quantum chemical calculations have shown that compounds like 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one possess large hyperpolarizability values, indicating significant NLO activity. ripublication.comresearchgate.net The calculated first hyperpolarizability of this compound is reported to be 25 times that of the standard NLO material urea. researchgate.net The SHG and THG values are found to be 56 and 158 times higher than urea, respectively. researchgate.net These strong NLO responses make them promising candidates for applications in optoelectronic devices and frequency conversion. aip.orgresearchgate.net

| Property | Calculated Value | Comparison with Urea |

|---|---|---|

| Static Polarizability (α) | Significantly higher | Many-fold higher |

| First Hyperpolarizability (β) | High | 25 times higher |

| Second Hyperpolarizability (γ) | Large | - |

| SHG Efficiency | - | 56 times higher |

| THG Efficiency | - | 158 times higher |

Investigation of Intermolecular Interactions and Crystal Packing via Computational Methods

For a related compound, (2Z)-3-hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one, Hirshfeld analysis reveals that the molecular packing is dominated by π-π stacking interactions between the pyridine rings of adjacent molecules, leading to the formation of supramolecular chains. iucr.orgnih.goviucr.org The analysis of the electrostatic potential can also explain the packing arrangement, indicating that repulsive forces may prevent directional interactions between these chains. iucr.orgnih.gov In another example, 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate, H···H and H···C/C···H contacts are the most significant contributors to the crystal packing. nih.gov

| Contact Type | Contribution (%) |

|---|---|

| H···H | 40.9 |

| H···C/C···H | 32.4 |

| H···O/O···H | 15.2 |

| Other | 11.5 |

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of flexible molecules like this compound are highly dependent on their conformation. Computational methods are used to explore the potential energy surface and identify stable conformers. For a related system, imidazo[1,2-a]pyridines, theoretical calculations have shown that specific conformations are preferred due to intramolecular interactions, such as a C-H···O hydrogen bond. d-nb.info This preferred conformation can significantly influence the molecule's properties. d-nb.info In another study on a flexible three-ring heteroaromatic probe, DFT calculations considered four different conformers to understand its spectroscopic response at different pH values. mdpi.com

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry provides valuable insights into the mechanisms of chemical reactions. For instance, studies on the bimolecular nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in organic chemistry, have used computational models to explore the boundary between concerted and stepwise mechanisms. acs.org While not directly on this compound, these studies on related aromatic systems demonstrate the power of computational methods to elucidate reaction pathways and transition state structures. acs.org Similarly, computational studies on the synthesis of pyrazole (B372694) derivatives from enaminones have been conducted to understand the reaction mechanism. tu-dresden.de

Exploration of Advanced Material Science Applications of 1 Pyridin 3 Yl Prop 2 En 1 One Derivatives

Design and Synthesis of Organic Nonlinear Optical (NLO) Materials

Derivatives of 1-(pyridin-3-yl)prop-2-en-1-one are recognized as promising candidates for organic nonlinear optical (NLO) materials. nih.govresearchgate.net These materials are crucial for applications in optoelectronics and photonics, including frequency conversion and optical switching. Chalcones, in general, are noted for their excellent blue light transmittance and good crystallization ability, which are essential properties for NLO applications. nih.govresearchgate.net

Strategies for Enhancing NLO Responses (e.g., Donor-π-Acceptor Systems)

A primary strategy for designing potent NLO molecules is the creation of a Donor-π-Acceptor (D-π-A) framework. nih.govnih.gov This design involves connecting an electron-donating group (the donor) to an electron-withdrawing group (the acceptor) through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, a key mechanism for high NLO response. nih.gov

In derivatives of this compound, the pyridyl group, especially in conjunction with the adjacent carbonyl group, acts as an effective electron acceptor. ripublication.com By attaching an electron-donating group to the other end of the propenone bridge, a classic D-π-A structure is formed. For instance, the compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) is a D-π-A type chalcone (B49325) where the chlorophenyl group serves as the donor. ripublication.com

The effectiveness of these materials is quantified by their hyperpolarizability. Theoretical calculations using Density Functional Theory (DFT) have shown that the first hyperpolarizability (β) of CPP is approximately 25 times greater than that of urea, a standard NLO material. researchgate.net Further studies on CPP revealed that its second and third harmonic generation values are 56 and 158 times higher than urea, respectively, highlighting its superior NLO properties for potential use in optoelectronic devices. researchgate.net

NLO Properties of this compound Derivatives

| Compound | NLO Property | Value (Compared to Urea) | Key Feature |

|---|---|---|---|

| 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) | First Hyperpolarizability (β) | ~25x | D-π-A Structure ripublication.comresearchgate.net |

| 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) | Second Harmonic Generation (SHG) | 56x | Strong charge delocalization researchgate.net |

| (2E)-1-(anthracen-9-yl)-3-(pyridin-3-yl)prop-2-en-1-one (3PANC) | Two-Photon Absorption Coefficient (β) | Stronger than 2PANC isomer | Third-order NLO material acs.org |

Fabrication and Characterization of NLO-Active Films and Crystals

The synthesis of this compound derivatives is often achieved through the Claisen-Schmidt condensation, a reliable method for forming chalcones. acs.org For material applications, producing high-quality single crystals is a critical step. The slow evaporation solution growth technique has been successfully used to fabricate optically transparent single crystals of compounds like (2E)-1-(anthracen-9-yl)-3-(pyridin-3-yl)prop-2-en-1-one (3PANC). acs.org

Once synthesized and grown, these materials undergo extensive characterization. The molecular structure and presence of functional groups are confirmed using techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org Single-crystal X-ray diffraction is employed to determine the precise solid-state structure. acs.org The thermal stability, a crucial factor for device applications, is assessed using thermogravimetric analysis. For example, the 3PANC crystal is thermally stable up to 194 °C. acs.org The NLO properties themselves are measured directly using methods like the Kurtz-Perry powder technique for second-harmonic generation (SHG) efficiency or the Z-scan technique for third-order NLO properties. researchgate.netacs.org

Development of Molecular Switches and pH-Responsive Materials

The inclusion of the pyridine (B92270) ring makes these chalcone derivatives highly suitable for the development of "smart" materials that can respond to external stimuli, particularly changes in pH. mdpi.comrsc.org The nitrogen atom on the pyridine ring has a lone pair of electrons, making it a basic site that can be reversibly protonated. researchgate.net

Photoresponsive Systems and Conformational Switching

While direct photo-switching applications for this compound are still emerging, the inherent structure of chalcones allows for potential conformational changes. The central carbon-carbon double bond of the enone bridge can theoretically undergo E/Z (trans/cis) isomerization upon exposure to light, a common mechanism in photoresponsive molecules.

Furthermore, related systems demonstrate the principle of stimulus-induced conformational switching. Computational studies on a push-pull bisboronate chromophore showed that an external electric field could induce a significant intramolecular rotation, effectively switching its NLO properties on and off. rsc.org Studies on other acetophenone (B1666503) derivatives have also highlighted how substituents can lock the molecule into a specific conformation, a prerequisite for creating a controllable switch. acs.org These examples underscore the potential for designing this compound derivatives that can function as molecular switches, even if the trigger is an electric field rather than light.

Acid-Base Triggered Optical and Morphological Changes

The pH-responsive nature of the pyridine moiety is a well-documented and highly exploitable property. The protonation or deprotonation of the pyridyl nitrogen atom directly alters the electronic properties of the entire molecule, leading to observable changes in its optical and physical behavior. researchgate.net

In conjugated polymers containing pyridyl groups, protonation by an acid leads to significant red shifts in the optical absorption spectrum. researchgate.net This color change is a direct consequence of the altered intramolecular charge transfer characteristics. This phenomenon can be harnessed to create optical pH sensors. researchgate.net For example, some polymers exhibit reversible color changes in their photoluminescence in response to acids and bases. researchgate.net

Beyond simple color changes, these acid-base interactions can trigger large-scale morphological transformations. In aqueous solutions, pH-responsive polymers can self-assemble into various nanostructures like micelles or vesicles. mdpi.comrsc.org The protonation state of the pyridyl groups can alter the balance of hydrophobic and electrostatic interactions, causing a shift in the self-assembled structure. mdpi.com For instance, PDI molecules conjugated to peptides containing histidine (which has a similar basic nitrogen-containing ring) were shown to self-assemble into thin fibers at pH 10, thicker fiber bundles at neutral pH 7, and interconnected belt structures at acidic pH 2. mdpi.com This demonstrates how a pH trigger can be used to control the macroscopic structure of materials built from pyridyl-containing units.

pH-Responsive Behavior of Pyridyl-Containing Systems

| System Type | Stimulus (pH Change) | Observed Response | Reference |

|---|---|---|---|

| Conjugated Polymers with Pyridine Rings | Protonation (Adding Acid) | Large red shift in optical absorption | researchgate.net |

| Oligothiophene with Pyridyl End Groups | Reversible Protonation | Reversible color change in photoluminescence | researchgate.net |

| PDI-Peptide (Histidine) Conjugates | pH 10 -> pH 7 -> pH 2 | Morphological change: Thin Fibers -> Thick Bundles -> Interconnected Belts | mdpi.com |

| Amphiphilic Pyridyl Copolymers | Change in pH | Modulation of self-assembly and chain conformation | mdpi.com |

Application in Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. Derivatives of this compound are excellent building blocks for supramolecular assembly due to their rigid structure and multiple sites for hydrogen bonding and π-π stacking.

Crystal structure analyses reveal how these molecules organize in the solid state. For example, in the crystal of (2E)-3-(6-methoxynaphthalen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one, molecules are linked into two-dimensional sheets through a combination of C—H⋯O and C—H⋯π(arene) hydrogen bonds. researchgate.net In a related structure, 1-(pyridin-2-yl)-3-(pyridin-3-yl)propane-1,3-dione, supramolecular chains are formed specifically through π–π interactions between the different pyridine rings, with an inter-centroid distance of 3.7662 Å. nih.gov These specific, directional interactions are fundamental to creating predictable, well-ordered materials from the bottom up.

The pyridyl group can also act as a ligand, coordinating to metal ions to form more complex metallosupramolecular architectures. Ligands featuring a central pyridine-based binding pocket have been shown to self-assemble with metal ions like silver(I) and iron(II) to form discrete complexes and coordination polymers. mdpi.com This demonstrates the versatility of the pyridyl moiety in directing self-assembly through multiple types of non-covalent interactions, from hydrogen bonding and π-stacking to metal coordination. This capability is crucial for the development of advanced functional materials with applications in catalysis, sensing, and molecular electronics.

Catalytic Applications or Ligand Design in Organometallic Chemistry

The pyridine nitrogen atom in this compound and its derivatives provides an effective coordination site for metal ions, making these compounds attractive as ligands in organometallic chemistry. acs.orgyoutube.com The design of ligands is crucial as they modulate the electronic properties and reactivity of the metal center, influencing the efficiency and selectivity of catalytic processes. youtube.comrsc.org

Pyridine-containing ligands are ubiquitous in transition metal chemistry and have been successfully incorporated into a variety of catalytic systems. acs.org For instance, organometallic complexes of ruthenium(II) and iridium(III) featuring phosphinite ligands with imidazole (B134444) or pyridine moieties have been synthesized and used as effective catalysts for the transfer hydrogenation of ketones. bohrium.commdpi.com The catalytic activity in these systems is influenced by the coordination environment and steric factors around the metal atom. bohrium.com

Similarly, palladium and platinum complexes stabilized by 1,3-P,N-ligands (where N is a pyridine nitrogen) have shown high activity in catalytic reactions like Suzuki-Miyaura coupling and the borylation of α,β-unsaturated carbonyl compounds. vu.nl The ability of the pyridine group to stabilize different oxidation states of the metal is a key feature. For example, pyridine-ligated Au(III) complexes have demonstrated catalytic activity in cyclopropanation reactions, where the electron density of the pyridine ligand modulates the reactivity of the gold center. acs.org The vinyl ketone functionality in this compound derivatives can also participate in coordination or subsequent reactions, offering possibilities for creating multifunctional ligands and catalysts with unique reactivity. The development of chiral pincer complexes incorporating pyridine units has led to significant advances in asymmetric catalysis, including the hydrogenation and alkynylation of ketones to produce chiral alcohols with high enantioselectivity. mdpi.com

| Metal Complex Type | Ligand Feature | Catalytic Reaction | Key Finding |

|---|---|---|---|

| Ru(II) and Ir(III) Complexes | Imidazole-based phosphinite ligands | Transfer Hydrogenation of Ketones | High turnover frequencies and conversions achieved. bohrium.com |

| Pd/Pt Bimetallic Complexes | Bridging PyPPh₂ ligands | Suzuki-Miyaura Coupling | Bimetallic catalyst showed significantly higher activity than mononuclear species. vu.nl |

| Au(III) Complexes | Bis(pyridine) ligands | Propargyl Ester Cyclopropanation | Electron density of the pyridine ligand modulates catalytic activity. acs.org |

| Chiral NNP-Ru Pincer Complexes | Cinchona alkaloid-based NNP ligands | Asymmetric Hydrogenation of Ketones | High enantioselectivities (up to 96% ee) for various ketones. mdpi.com |

Concluding Remarks and Future Research Perspectives

Summary of Current Understanding and Research Gaps

1-(Pyridin-3-yl)prop-2-en-1-one, and its derivatives, are recognized as a significant class of compounds, often referred to as azachalcones. The current body of research has firmly established foundational knowledge regarding their synthesis and reactivity. The most common synthetic route is the Claisen-Schmidt condensation, involving the base-catalyzed reaction of 3-acetylpyridine (B27631) with an appropriate aldehyde or the condensation of a pyridine-3-carbaldehyde with a ketone. iucr.orgnih.gov This method's reliability has enabled the creation of a wide library of substituted analogues.

The reactivity of the core structure is dominated by the α,β-unsaturated ketone system, making it susceptible to a variety of transformations including Michael additions, reductions of the enone group, and cycloaddition reactions. smolecule.com This reactivity profile establishes the compound as a versatile building block, particularly in the synthesis of complex heterocyclic systems. nih.govresearchgate.net Furthermore, derivatives of this compound are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. iucr.orgnih.govsmolecule.com Its role as a key intermediate in the synthesis of important pharmaceuticals, such as the kinase inhibitor Imatinib, underscores its significance in medicinal chemistry. google.com

Despite this progress, significant research gaps remain. While numerous derivatives have been synthesized, there is a lack of comprehensive studies on the parent compound itself. The mechanisms of action for many of its biologically active derivatives are not fully elucidated, often inferred from broader studies on chalcones rather than specific investigations. Furthermore, while its use in synthesizing heterocycles is well-documented, a systematic exploration of its full potential in more diverse chemical transformations is wanting. The application of this scaffold in materials science is an emerging field but remains underexplored compared to its medicinal applications.

Potential for Novel Synthetic Methodologies and Chemical Transformations

Future research should prioritize the development of more advanced and sustainable synthetic methods. While the Claisen-Schmidt condensation is effective, there is considerable scope for improvement through the exploration of:

Green Chemistry Approaches : Investigating the use of heterogeneous catalysts or solvent-free conditions to develop more environmentally benign syntheses.

Asymmetric Synthesis : Developing catalytic enantioselective methods to produce chiral pyridine-enone derivatives, which could lead to compounds with enhanced stereospecific biological activity.

Flow Chemistry : Utilizing continuous flow reactors for the synthesis of this compound and its derivatives could offer improved scalability, safety, and control over reaction parameters.

Beyond synthesis, the exploration of novel chemical transformations is a fertile area for investigation. There is potential in using the pyridine-enone scaffold in new types of cycloaddition reactions, tandem reactions for the rapid construction of molecular complexity, and as a ligand in transition-metal catalysis. Exploring its derivatization to create novel bifunctional molecules for applications in chemical biology and drug discovery also represents a promising avenue.

Opportunities in Advanced Spectroscopic and Computational Approaches

The confluence of advanced spectroscopic techniques and computational chemistry offers powerful tools to deepen the understanding of the this compound system. While basic characterization data exists for many derivatives, a more detailed structural and electronic analysis is needed.

Spectroscopic and Crystallographic Data for Selected this compound Derivatives

| Compound Name | Molecular Formula | Crystal System | Key Structural Feature | Ref. |

|---|---|---|---|---|

| (2E)-3-(4-Methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one | C₁₅H₁₃NO | Triclinic | Two independent molecules in the asymmetric unit with different dihedral angles between rings. | iucr.org |

| (E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one | C₁₄H₁₂N₂O | Orthorhombic | Molecule is slightly twisted with a dihedral angle of 29.38 (7)° between the rings. | iucr.orgresearchgate.net |

Future opportunities include:

Advanced NMR Studies : Employing two-dimensional NMR techniques and solid-state NMR to provide detailed conformational analysis in both solution and the solid state.

Computational Modeling : Using Density Functional Theory (DFT) to model reaction mechanisms, predict spectroscopic properties, and rationalize observed biological activities. scirp.orgconicet.gov.aracs.org Such studies can elucidate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential, providing insights into the molecule's reactivity and intermolecular interactions. scirp.org

Integrated Approaches : Combining experimental data from X-ray crystallography and spectroscopy with high-level computational analysis can build robust structure-activity relationships (SAR) and guide the rational design of new derivatives with tailored properties. conicet.gov.ar

Emerging Avenues in Functional Material Design and Applications

The unique electronic and structural features of the this compound scaffold make it an attractive candidate for the design of novel functional materials. The conjugated π-system, combined with the coordinating ability of the pyridine (B92270) nitrogen, opens doors to applications beyond its traditional use as a synthetic intermediate.

Emerging research avenues include:

Coordination Polymers and MOFs : The pyridine nitrogen can act as a ligand to coordinate with metal centers, enabling the construction of metal-organic frameworks (MOFs) or coordination polymers. nih.gov These materials could be designed to have specific porosities, catalytic activities, or sensing capabilities.

Organic Electronics : The conjugated structure suggests potential for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), after suitable modification to tune its photophysical properties.

Chemosensors : Derivatives could be functionalized to act as fluorescent probes for the detection of specific ions or biomolecules, leveraging changes in fluorescence upon binding. nih.gov

Broader Impact of Pyridine-Enone Research in Chemical Sciences

The study of this compound and its analogues has a broader impact that extends across multiple disciplines within the chemical sciences. As a core structural motif, the pyridine-enone unit is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds targeting a variety of diseases. iucr.orgnih.gov Continued research into its synthesis and reactivity will undoubtedly accelerate the discovery of new therapeutic agents.

The versatility of this compound as a building block for complex heterocycles contributes to the fundamental toolbox of synthetic organic chemistry. nih.gov Furthermore, exploring its potential in materials science bridges the gap between synthetic chemistry and materials engineering, paving the way for new functional materials with tailored properties. Ultimately, research on the this compound system not only advances our knowledge of this specific compound but also provides valuable insights and tools that are applicable to the broader fields of drug discovery, organic synthesis, and materials science.

Q & A

Q. What are the standard synthetic routes for 1-(pyridin-3-yl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?

The Claisen-Schmidt condensation is a common method, involving a base-catalyzed reaction between pyridine-3-carbaldehyde and acetophenone derivatives. For example, ethanol with catalytic thionyl chloride or NaOH can drive the reaction under reflux (70–80°C) to form the α,β-unsaturated ketone . Optimization includes monitoring reaction time (typically 6–12 hours), solvent polarity (ethanol, DMF), and stoichiometric ratios of reactants (1:1 to 1:1.2). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) .

Q. How can the structure of this compound be confirmed experimentally?

- Spectroscopy :

- ¹H NMR : The trans (E) configuration is confirmed by coupling constants (J = 15.8–16.2 Hz) between the α and β protons of the enone moiety. Pyridyl protons appear as distinct doublets in the δ 8.5–9.0 ppm range .

- IR : A strong C=O stretch at ~1650–1680 cm⁻¹ and conjugated C=C stretch at ~1600 cm⁻¹ .

Q. What computational methods are used to predict the electronic and structural properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO gaps). These align with experimental XRD data (e.g., C=O bond length ~1.22 Å) and predict λmax in UV-Vis spectra via TD-DFT . Software like Gaussian or ORCA is used, with solvent effects modeled using the Polarizable Continuum Model (PCM) .

Advanced Research Questions

Q. How do steric and electronic effects influence the stereochemical outcome (E/Z selectivity) during synthesis?

Electron-withdrawing groups on the arylaldehyde (e.g., Cl, NO₂) increase electrophilicity, favoring E-configuration via kinetic control. Steric hindrance from substituents on the pyridyl ring (e.g., 2- vs. 3-position) can alter transition-state geometry, shifting selectivity. Solvent polarity (e.g., DMF vs. ethanol) and base strength (NaOH vs. KOH) further modulate outcomes .

Q. How can researchers resolve contradictions between experimental and computational data (e.g., bond angles, spectral predictions)?

- Refinement of computational parameters : Use higher basis sets (e.g., 6-311++G(d,p)) or hybrid functionals (e.g., M06-2X) for improved accuracy .

- Experimental validation : Repeat XRD measurements at low temperature (100 K) to reduce thermal motion artifacts .

- Error analysis : Compare RMSD values between calculated and experimental structures (acceptable threshold: <0.05 Å for bond lengths) .

Q. What strategies are effective for cocrystallization or polymorph screening of this compound?

Cocrystallization with coformers (e.g., carboxylic acids) exploits hydrogen bonding between the pyridyl N and -COOH groups. Solvent-drop grinding in polar aprotic solvents (e.g., acetonitrile) promotes polymorphism. SHELXL refinement of XRD data identifies packing motifs (e.g., π-π stacking distances of 3.5–4.0 Å) .

Q. How can biological activity (e.g., antitumor, antimicrobial) be systematically evaluated for derivatives of this compound?

- In vitro assays : Use MTT or resazurin-based viability tests against cancer cell lines (e.g., MCF-7, HeLa) or microbial strains (e.g., Candida albicans). IC50 values are calculated from dose-response curves .

- Molecular docking : Target enzymes like cytochrome P450 or fungal lanosterol demethylase using AutoDock Vina, with binding affinity correlated to experimental IC50 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.